Cas no 2229427-62-5 (1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

1-(2-Chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine is a cyclopropylmethanamine derivative featuring a halogenated aromatic ring, which imparts unique chemical and pharmacological properties. The compound's structure combines a substituted phenyl group with a rigid cyclopropane ring, enhancing its stability and potential binding affinity in biological systems. The presence of chloro and fluoro substituents may influence electronic distribution and lipophilicity, making it a valuable intermediate in medicinal chemistry for the development of bioactive molecules. Its well-defined stereochemistry and functional group compatibility allow for further derivatization, supporting applications in drug discovery and agrochemical research. The compound is typically handled under controlled conditions due to its reactive amine functionality.
1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine structure
2229427-62-5 structure
Product name:1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
CAS No:2229427-62-5
MF:C12H15ClFN
Molecular Weight:227.705605745316
CID:6603440
PubChem ID:165851170

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine
    • EN300-1977883
    • 2229427-62-5
    • [1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
    • インチ: 1S/C12H15ClFN/c1-11(2)6-12(11,7-15)9-4-3-8(14)5-10(9)13/h3-5H,6-7,15H2,1-2H3
    • InChIKey: VTYIUCUFHQMCIS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1(CN)CC1(C)C)F

計算された属性

  • 精确分子量: 227.0877053g/mol
  • 同位素质量: 227.0877053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 26Ų

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1977883-0.1g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
0.1g
$1183.0 2023-09-16
Enamine
EN300-1977883-0.05g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
0.05g
$1129.0 2023-09-16
Enamine
EN300-1977883-0.5g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
0.5g
$1289.0 2023-09-16
Enamine
EN300-1977883-5.0g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
5g
$3894.0 2023-05-27
Enamine
EN300-1977883-1g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
1g
$1343.0 2023-09-16
Enamine
EN300-1977883-10g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
10g
$5774.0 2023-09-16
Enamine
EN300-1977883-1.0g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
1g
$1343.0 2023-05-27
Enamine
EN300-1977883-10.0g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
10g
$5774.0 2023-05-27
Enamine
EN300-1977883-2.5g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
2.5g
$2631.0 2023-09-16
Enamine
EN300-1977883-0.25g
[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine
2229427-62-5
0.25g
$1235.0 2023-09-16

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報

Introduction to 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229427-62-5)

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine, identified by its CAS number 2229427-62-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a chloro and fluoro substituted aromatic ring fused with a dimethylcyclopropyl side chain, has garnered attention due to its structural complexity and potential biological activity. The unique combination of functional groups in this compound suggests a multifaceted role in drug design and development, particularly in the quest for novel therapeutic agents.

The structural framework of 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine incorporates several key features that make it a promising candidate for further investigation. The presence of a chloro group at the 2-position of the aromatic ring enhances electrophilic aromatic substitution reactions, while the fluoro substituent at the 4-position introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. The dimethylcyclopropyl side chain adds steric bulk, which can influence both the conformational flexibility and the interactions with biological targets.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, cancer, and inflammatory diseases. The structural motifs present in 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine align well with several pharmacophores that have shown promise in preclinical studies. For instance, analogs containing aromatic rings substituted with halogens have been explored for their potential as kinase inhibitors, while cycloalkylamines have been investigated for their role in G-protein coupled receptor (GPCR) modulation.

One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The combination of a rigid aromatic core with a flexible cycloalkylamine moiety provides a versatile platform for generating libraries of compounds with tailored biological properties. This approach is particularly relevant in fragment-based drug discovery (FBDD), where small molecules are designed to interact with specific residues on a target protein through non-covalent interactions. The structural features of 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine make it an excellent candidate for such an strategy.

Recent advancements in computational chemistry have enabled the rapid screening of large virtual libraries of compounds to identify potential hits. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict the binding modes and affinities of candidates like 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine to various biological targets. These computational methods have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and selectivity.

The synthesis of this compound presents an intriguing challenge due to its complex structural features. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. Advances in catalytic methods have recently enabled more efficient pathways for constructing complex molecules like this one. For example, transition metal-catalyzed cross-coupling reactions have been employed to form carbon-carbon bonds between the aromatic ring and the cycloalkyl side chain, while asymmetric hydrogenation techniques have been used to introduce chirality into the molecule.

The pharmacological evaluation of 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine has revealed several promising activities in preclinical models. Studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are implicated in cancer cell proliferation. Additionally, preliminary data suggest that this molecule may interact with GPCRs involved in neurotransmitter signaling pathways, making it a potential lead for treating neurological disorders.

The impact of halogen substitution on the biological activity of this compound has been extensively studied. Chloro and fluoro groups are known to enhance metabolic stability and binding affinity by participating in hydrogen bonding interactions and hydrophobic effects. The presence of these substituents has been shown to improve oral bioavailability and prolong half-life in vivo, which are critical factors for therapeutic efficacy.

In conclusion,1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229427-62-5) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine is poised to play a crucial role in future drug discovery efforts.

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